3-Vinylpyridine

Descripción

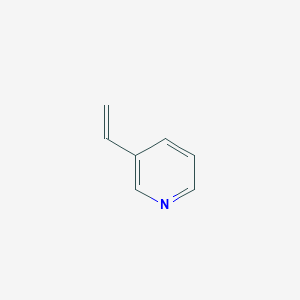

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-4-3-5-8-6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZYLEIWHTWHCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28501-18-0 | |

| Record name | Pyridine, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28501-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90149912 | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-55-7 | |

| Record name | 3-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9ZU09Z27A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-Vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylpyridine, a heterocyclic aromatic compound, serves as a versatile building block in organic synthesis and polymer chemistry. Its unique structure, featuring both a pyridine (B92270) ring and a vinyl group, imparts a distinct combination of reactivity and functionality. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for professionals in research, scientific exploration, and drug development. The information presented herein is curated to facilitate a deeper understanding of its behavior and potential applications, with a focus on quantitative data, experimental methodologies, and relevant biological context.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental setups. A summary of its key physical properties is presented in the table below, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₇H₇N | [1][2][3][4] |

| Molecular Weight | 105.14 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow clear liquid | [5][6] |

| Odor | Pungent | [6] |

| Boiling Point | 82 °C at 32 mmHg162.8 °C at 760 mmHg | [4][5][7] |

| Melting Point | 126 °C (Note: This value appears anomalous and may refer to a derivative or polymer) | [5][8] |

| Density | 0.98 g/cm³ | [5][9] |

| Solubility | Practically insoluble in water; Soluble in chloroform (B151607) and methanol | [5][8] |

| pKa | 4.86 ± 0.10 (Predicted) | [5][6] |

| Refractive Index | 1.55 | [4][7][10] |

| Flash Point | 50.9 ± 10.9 °C | [5] |

| Vapor Pressure | 2.79 mmHg at 25 °C | [5][11] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the electron-withdrawing pyridine ring and the reactive vinyl group. This duality allows for a range of chemical transformations, making it a valuable intermediate in organic synthesis.

Polymerization

This compound readily undergoes polymerization via various mechanisms due to the presence of the vinyl group. This property is extensively utilized in the synthesis of functional polymers with applications in materials science and biomedical fields.[1][12]

-

Free Radical Polymerization: This is a common method for polymerizing vinylpyridines. The reaction can be initiated by thermal initiators or redox systems.[11]

-

Anionic Polymerization: Living anionic polymerization of vinylpyridines allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[4][13]

-

Nitroxide-Mediated Radical Polymerization (NMRP): This controlled radical polymerization technique can be employed to synthesize poly(this compound) with controlled chain lengths and low polydispersities.[5]

Wittig Reaction

The synthesis of this compound can be achieved through the Wittig reaction, a widely used method for forming carbon-carbon double bonds.[14] This reaction typically involves the reaction of 3-pyridinecarboxaldehyde (B140518) with a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base.[2][7][8][9]

Other Reactions

As a versatile chemical intermediate, this compound can participate in a variety of other organic reactions, including:

-

Diels-Alder Reactions: The vinyl group can act as a dienophile.

-

Pyridylethylation: The vinyl group can be used to introduce a pyridylethyl group onto other molecules.

-

Oxidation and Reduction: The vinyl group and the pyridine ring can be selectively oxidized or reduced under appropriate conditions.

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for reproducible research. While specific, optimized protocols for this compound are often proprietary or published within specific research articles, this section outlines general methodologies for its synthesis, purification, and analysis based on established chemical principles.

Synthesis via Wittig Reaction: A General Procedure

-

Preparation of the Ylide: A suspension of methyltriphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) is treated with a strong base (e.g., n-butyllithium or sodium amide) at a low temperature (e.g., 0 °C to -78 °C) under an inert atmosphere (e.g., nitrogen or argon) to generate the phosphorus ylide.

-

Reaction with Aldehyde: A solution of 3-pyridinecarboxaldehyde in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature. The reaction mixture is typically stirred for several hours to ensure complete conversion.

-

Work-up and Isolation: The reaction is quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Vacuum Distillation

Due to its relatively high boiling point at atmospheric pressure, this compound is best purified by distillation under reduced pressure to prevent polymerization and decomposition.[6][10][13][15][16][17][18]

-

Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a distillation flask with a stir bar, a Claisen adapter, a condenser, a receiving flask, and a vacuum source (e.g., a vacuum pump). All glassware should be free of cracks and properly greased at the joints.

-

Procedure: The crude this compound is placed in the distillation flask. The system is evacuated to the desired pressure. The flask is then heated gently with stirring. The fraction that distills at the expected boiling point for the given pressure is collected. It is crucial to monitor the temperature and pressure throughout the distillation to ensure proper separation. An inhibitor (e.g., hydroquinone (B1673460) or tert-butylcatechol) may be added to prevent polymerization during distillation.

Analytical Methods

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and identifying any impurities. The retention time in the gas chromatogram provides a measure of its volatility, while the mass spectrum offers a unique fragmentation pattern for structural confirmation.[19][20][21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's structure.[11][17][23][24][25]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the C=C stretching of the vinyl group and the C=N and C=C stretching vibrations of the pyridine ring.[26][27][28][29]

Role in Drug Development and Biological Activity

The pyridine nucleus is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen bonding and other intermolecular interactions.[1][5][6][30][31] While research specifically detailing the role of this compound in modulating signaling pathways is limited, the broader class of pyridine derivatives has shown significant potential in drug discovery, particularly in oncology.

Studies have demonstrated that various pyridine derivatives exhibit antiproliferative activity against a range of cancer cell lines.[10][12][19][30][31][32] The mechanism of action for these compounds can be diverse, often involving the inhibition of key enzymes in cellular signaling pathways.

For instance, some pyridine derivatives have been identified as kinase inhibitors .[33][34][35] Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. By inhibiting specific kinases, these compounds can disrupt the signaling cascades that drive cell proliferation and survival. The general mechanism involves the pyridine derivative binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

The vinyl group of this compound offers a reactive handle for the synthesis of a diverse library of derivatives. By modifying the vinyl group or substituting other positions on the pyridine ring, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to enhance their potency and selectivity as potential drug candidates. Further research into the biological activities of this compound and its derivatives is warranted to explore their full therapeutic potential.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. This compound | C7H7N | CID 14272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 5. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 6. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Synthesis and antiproliferative activity of some 3-(pyrid-2-yl)-pyrazolines - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00077J [pubs.rsc.org]

- 20. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. juullabsscience.com [juullabsscience.com]

- 22. shimadzu.com [shimadzu.com]

- 23. researchgate.net [researchgate.net]

- 24. 4-Vinylpyridine(100-43-6) 13C NMR spectrum [chemicalbook.com]

- 25. 2-Vinylpyridine(100-69-6) 1H NMR spectrum [chemicalbook.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. spectrabase.com [spectrabase.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 31. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 32. africaresearchconnects.com [africaresearchconnects.com]

- 33. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Vinylpyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Vinylpyridine in various common organic solvents. Understanding the solubility characteristics of this versatile monomer is crucial for its application in polymer synthesis, drug development, and other chemical processes. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a key synthetic pathway involving this compound.

Core Topic: Solubility of this compound

This compound (3-ethenylpyridine) is a colorless to pale yellow liquid that serves as an important building block in the synthesis of a wide range of chemical structures, from polymers to pharmaceutical intermediates. Its solubility profile dictates the choice of solvents for reactions, purification processes, and formulation development.

Data Presentation: Quantitative and Qualitative Solubility

The following table summarizes the available data on the solubility of this compound in water and common organic solvents. It is important to note that there are some discrepancies in the reported values for water solubility, highlighting the importance of experimental verification for specific applications.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility | Citations |

| Water | H₂O | Protic | 100 g/L (25 °C) | Practically insoluble, Soluble to a limited extent | [1][2] |

| Water | H₂O | Protic | 3935 mg/L (25 °C, est.) | - | [3] |

| Methanol | CH₃OH | Protic | Soluble (at least 1 mg/mL) | Slightly Soluble | [4][5] |

| Ethanol | C₂H₅OH | Protic | - | Slightly Soluble | [6][7] |

| Chloroform | CHCl₃ | Aprotic | - | Sparingly Soluble | [1][5] |

| Acetone | C₃H₆O | Aprotic | Inferred to be soluble | - | |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | Inferred to be soluble | - | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | Inferred to be soluble | - | |

| Toluene | C₇H₈ | Aprotic | Inferred to be soluble | - | |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Inferred to be insoluble/immiscible | - | |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Inferred to be insoluble/immiscible | - |

Experimental Protocols

Accurate determination of solubility is critical for process development and optimization. The following are detailed methodologies for key experiments related to the solubility of liquid compounds like this compound.

Method 1: Determination of Miscibility (Visual Method)

This method is a straightforward approach to determine if a liquid solute is miscible, partially miscible, or immiscible in a solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest

-

Graduated cylinders or volumetric flasks

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath

Procedure:

-

In a clean, dry graduated cylinder or volumetric flask, add a known volume of the solvent.

-

Incrementally add known volumes of this compound to the solvent.

-

After each addition, securely cap the container and thoroughly mix the contents using a vortex mixer or magnetic stirrer for a set period (e.g., 2-5 minutes).

-

Allow the mixture to stand and equilibrate to the desired temperature in a water bath.

-

Visually inspect the mixture for the presence of a single homogeneous phase or two distinct layers.

-

Continue adding this compound until the solubility limit is reached (indicated by the formation of a persistent second phase) or until a full range of compositions has been tested.

-

Record the observations at each composition to classify the miscibility as miscible, partially miscible, or immiscible.

Method 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

Solvent of interest

-

Stoppered flasks or vials

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, GC, HPLC)

-

Calibrated volumetric glassware

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a stoppered flask. The presence of a distinct layer of the solute should be visible.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Once equilibrium is established, cease agitation and allow the mixture to stand at the constant temperature for a period to allow the two phases to separate.

-

Carefully withdraw an aliquot of the solvent phase using a syringe, ensuring no part of the undissolved this compound layer is drawn.

-

Filter the aliquot through a syringe filter into a clean vial to remove any suspended microdroplets.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at a specific wavelength, or gas/liquid chromatography).

-

Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the application of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Synthesis of a this compound Block Copolymer via RAFT.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [chembk.com]

- 3. 3-vinyl pyridine, 1121-55-7 [thegoodscentscompany.com]

- 4. chromspec.com [chromspec.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound 1121-55-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound 1121-55-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 3-Vinylpyridine Monomer: Stability and Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for 3-vinylpyridine, a reactive monomer crucial in the synthesis of a variety of polymers and copolymers used in pharmaceutical and chemical applications. Due to its inherent reactivity, proper handling and storage are paramount to ensure its quality and prevent hazardous polymerization.

Core Concepts of this compound Stability

This compound is susceptible to spontaneous polymerization, a reaction that can be initiated by exposure to heat, light, and oxygen. This process is exothermic and can lead to a dangerous runaway reaction if not properly controlled. To mitigate this, this compound is typically supplied with a polymerization inhibitor, most commonly tert-butylcatechol (TBC). The stability of the monomer is therefore dependent on several factors, including temperature, exposure to light and air, and the concentration of the inhibitor.

Factors Influencing Stability

-

Temperature: Elevated temperatures significantly increase the rate of polymerization. Therefore, maintaining low storage temperatures is the most critical factor in preserving the monomer's stability.

-

Light: Exposure to ultraviolet (UV) light can initiate polymerization. Amber vials or light-proof containers are essential for storage.

-

Oxygen: While seemingly counterintuitive, a small amount of dissolved oxygen is often required for common inhibitors like TBC to function effectively. However, excessive oxygen can also lead to the formation of peroxides, which can initiate polymerization. Storage under an inert atmosphere, such as argon or nitrogen, is recommended to control the oxygen content.

-

Inhibitor Depletion: The polymerization inhibitor is consumed over time, and its depletion will lead to a rapid decrease in the monomer's stability. Regular monitoring of the inhibitor concentration is crucial, especially for long-term storage.

Recommended Storage Conditions

Adherence to stringent storage protocols is essential to maximize the shelf life of this compound and ensure its suitability for research and development.

| Parameter | Recommended Condition | Rationale |

| Temperature | Frozen (<-15°C) or refrigerated at -20°C[1][2] | Minimizes the rate of polymerization and inhibitor depletion. |

| Atmosphere | Under an inert atmosphere (Argon or Nitrogen)[1][2] | Prevents uncontrolled oxidation and peroxide formation. |

| Container | Amber vial or light-proof, tightly sealed container[3] | Protects from light-induced polymerization. |

| Inhibitor | Supplied with tert-butylcatechol (TBC) | Scavenges free radicals to prevent the initiation of polymerization. |

Stability and Shelf Life

While a definitive shelf life for this compound is not universally established and depends heavily on storage conditions, it is known to be a reactive monomer that can autopolymerize even under refrigerated conditions over time. Anecdotal evidence from suppliers suggests that when stored under ideal conditions (frozen, under inert gas, protected from light), the monomer can be expected to remain within specifications for at least 6 to 12 months. However, for critical applications, it is imperative to re-test the material after prolonged storage.

Accelerated Stability Testing

Accelerated stability studies can be performed to predict the long-term stability of this compound. These studies involve subjecting the monomer to elevated temperatures and monitoring its degradation and inhibitor depletion over time.

| Test Condition | Duration | Purpose |

| 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate degradation and predict long-term stability at room temperature. |

| 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To simulate long-term storage at ambient conditions. |

| 5°C ± 3°C | 12+ months | To evaluate stability under refrigerated conditions. |

| Photostability (ICH Q1B) | As per guideline | To assess the effect of light exposure on monomer stability. |

Experimental Protocols

Protocol for Accelerated Stability Study

Objective: To evaluate the stability of this compound monomer under accelerated and long-term storage conditions.

Materials:

-

This compound monomer (stabilized with TBC)

-

Amber glass vials with inert-lined caps

-

Stability chambers set to the conditions outlined in Section 3.1

-

Analytical instrumentation for purity and inhibitor analysis (e.g., GC-FID, HPLC-UV)

Procedure:

-

Aliquot the this compound monomer into a sufficient number of amber glass vials to account for all time points and storage conditions.

-

Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

-

Place the vials in the respective stability chambers.

-

At each designated time point (e.g., 0, 1, 3, 6, 9, 12 months), remove a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Perform the following analyses:

-

Appearance: Visually inspect for color change or the presence of solid polymer.

-

Purity Assay: Determine the percentage of this compound monomer using a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method.

-

Inhibitor Content: Quantify the concentration of TBC using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Related Substances: Analyze for the presence of degradation products or oligomers using GC-FID or HPLC-UV.

-

Protocol for Determination of tert-Butylcatechol (TBC) Content

Objective: To quantify the concentration of TBC inhibitor in this compound monomer.

Method: HPLC-UV

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

TBC standard

Procedure:

-

Standard Preparation: Prepare a stock solution of TBC in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh a known amount of this compound monomer and dissolve it in a suitable solvent to a known volume.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the standards and the sample solution into the HPLC system.

-

Quantification: Create a calibration curve from the peak areas of the TBC standards. Determine the concentration of TBC in the sample by comparing its peak area to the calibration curve.

Visualizations

Caption: Proposed polymerization pathway of this compound upon inhibitor depletion.

Caption: Workflow for a typical stability study of this compound.

Caption: Decision tree for the appropriate storage of this compound.

References

Health and Safety Hazards of 3-Vinylpyridine Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylpyridine (3-ethenylpyridine) is a reactive organic compound utilized in the synthesis of various polymers and specialty chemicals. Its presence as a metabolite of nicotine (B1678760) also warrants an understanding of its toxicological profile. This technical guide provides a comprehensive overview of the known health and safety hazards associated with this compound exposure. The document summarizes available toxicological data, outlines general experimental approaches for toxicity assessment, and presents logical frameworks for potential mechanisms of toxicity. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from its structural isomers and related pyridine (B92270) compounds to provide a broader context for risk assessment. This guide is intended to inform researchers, scientists, and drug development professionals about the potential risks and to highlight areas where further investigation is critically needed.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[1][2][3]

| Property | Value |

| CAS Number | 1121-55-7[1][2][3] |

| Molecular Formula | C₇H₇N[1] |

| Molecular Weight | 105.14 g/mol [1] |

| Boiling Point | 179-181 °C |

| Flash Point | 61 °C (142 °F) |

| Solubility | Soluble in water, alcohol, and ether. |

Toxicological Profile

The toxicological data specifically for this compound is limited. Much of the available information is derived from safety data sheets and studies on its isomers, 2-Vinylpyridine and 4-Vinylpyridine.

Acute Toxicity

This compound is classified as toxic if swallowed and fatal in contact with skin.[1][2][3][4] It is also corrosive, causing severe skin burns and eye damage.[1][2][3][4] Inhalation may cause respiratory irritation.[3][4]

Table 1: Acute Toxicity Data for Vinylpyridine Isomers (for reference)

| Compound | Test | Species | Route | Value | Reference |

| 4-Vinylpyridine | LD50 | Rat | Oral | 100-200 mg/kg | |

| 4-Vinylpyridine | LD50 | Guinea pig | Dermal | < 500 mg/kg | |

| 4-Vinylpyridine | LC50 | Rat | Inhalation | 1000-2000 ppm (4h) | |

| 2-Vinylpyridine | LD50 | Rat | Oral | 336 mg/kg | |

| 2-Vinylpyridine | LD50 | Rabbit | Dermal | 650 mg/kg | |

| 2-Vinylpyridine | LC50 | Mouse | Inhalation | 9 mg/L (4h) |

Sub-chronic and Chronic Toxicity

There is a lack of specific data from repeated dose toxicity studies (e.g., 90-day oral toxicity studies) for this compound. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), which are essential for risk assessment.

Genotoxicity and Carcinogenicity

One study investigated the genotoxicity and tumorigenicity of this compound. In this particular study, this compound was found to be inactive in mutagenicity assays using Salmonella typhimurium strains and in a rat hepatocyte DNA-repair test. Furthermore, in a tumorigenicity assay in A/J mice, it did not cause a significant incidence of lung adenoma or other tumors.[5] However, this single study is not sufficient to definitively conclude a lack of genotoxic or carcinogenic potential, and further investigation is warranted.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound following standardized guidelines (e.g., OECD 414 and 416) were not identified in the conducted search. Therefore, the potential for this compound to affect fertility, embryonic development, or offspring is currently unknown.

Neurotoxicity

While direct studies on the neurotoxicity of this compound are lacking, research on a related compound, 3-acetylpyridine (B27631), has shown it to be a neurotoxin that can cause selective neuronal destruction.[6][7] Given the structural similarities, the potential for this compound to exert neurotoxic effects cannot be ruled out and requires further investigation.

Experimental Protocols for Toxicity Assessment

To address the existing data gaps, a series of standardized experimental protocols should be employed to thoroughly characterize the toxicological profile of this compound.

Acute Toxicity Testing

-

Oral, Dermal, and Inhalation Toxicity (OECD Guidelines 420, 402, and 403): These studies would determine the LD50 and LC50 values, providing quantitative data on the acute toxicity of this compound.

-

Skin and Eye Irritation/Corrosion (OECD Guidelines 404 and 405): These protocols would provide detailed information on the corrosive and irritant properties of the compound.

Repeated Dose Toxicity Studies

-

90-day Oral Toxicity Study in Rodents (OECD Guideline 408): This study is essential for identifying target organs of toxicity and determining the NOAEL and LOAEL for sub-chronic exposure.

Genotoxicity and Carcinogenicity Assays

-

Ames Test (OECD Guideline 471): To further assess mutagenic potential.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473): To evaluate clastogenic potential.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): To assess genotoxicity in a whole animal model.

-

Carcinogenicity Studies (OECD Guidelines 451 and 453): Long-term studies in rodents would be necessary to definitively assess the carcinogenic potential of this compound.

Reproductive and Developmental Toxicity Studies

-

Prenatal Developmental Toxicity Study (OECD Guideline 414): To assess the potential for adverse effects on the developing fetus.

-

Two-Generation Reproduction Toxicity Study (OECD Guideline 416): To evaluate the effects on fertility and reproductive performance across generations.

Neurotoxicity Assessment

-

Neurotoxicity Study in Rodents (OECD Guideline 424): This would involve functional observational batteries, motor activity assessment, and neuropathology to identify any adverse effects on the nervous system.

Potential Mechanisms of Toxicity and Signaling Pathways

In the absence of direct experimental evidence for this compound, the following sections propose potential mechanisms of toxicity based on its chemical structure and the known toxicological profiles of similar compounds. These are hypothetical frameworks that require experimental validation.

Oxidative Stress

Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. The vinyl group in this compound could potentially be metabolized to reactive intermediates that can deplete cellular antioxidants like glutathione (B108866) (GSH) and damage cellular macromolecules.

Caption: Hypothetical pathway of this compound-induced oxidative stress.

Apoptosis

Cellular damage induced by toxic insults can trigger programmed cell death, or apoptosis. This is a highly regulated process involving a cascade of caspases. If this compound induces significant cellular stress, it could lead to the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

Caption: Potential apoptotic pathways activated by this compound-induced stress.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. Exposure to toxic chemicals can lead to the activation of stress-related MAPK pathways, such as the JNK and p38 pathways, which can in turn trigger downstream events like apoptosis or inflammatory responses.

Caption: Hypothetical activation of MAPK signaling in response to this compound.

Conclusion and Future Directions

This compound is a chemical with a clear potential for significant health and safety hazards, including acute toxicity and corrosivity. However, a comprehensive understanding of its toxicological profile is severely hampered by the lack of specific experimental data. There is a critical need for studies investigating its acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Furthermore, research into the molecular mechanisms of its toxicity, including its effects on key cellular signaling pathways, is essential for a thorough risk assessment. The experimental protocols and hypothetical pathways outlined in this guide provide a roadmap for future research that will be vital for ensuring the safe handling and use of this compound in research and industrial settings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound | C7H7N | CID 14272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-vinyl pyridine, 1121-55-7 [thegoodscentscompany.com]

- 6. Neurotoxic effects of 3-acetylpyridine (3-AP) in the hamster (mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats: a critical review of central 3-acetylpyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Vinylpyridine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Synthesis, and Applications of 3-Vinylpyridine

Introduction

This compound, also known as 3-ethenylpyridine, is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis and polymer chemistry.[1] Its unique structure, featuring both a pyridine (B92270) ring and a vinyl group, imparts a range of chemical functionalities that are of significant interest to researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its polymerization, and its relevance in medicinal chemistry.

Core Properties and Molecular Structure

This compound is a colorless to pale yellow liquid with a pungent odor.[1] The presence of the basic nitrogen atom in the pyridine ring and the reactive vinyl group allows it to participate in a variety of chemical reactions, most notably polymerization and the synthesis of complex organic molecules.

CAS Number: 1121-55-7[2][3][4][5][6]

Molecular Formula: C₇H₇N[3][5][6][][8][9]

Molecular Weight: 105.14 g/mol [3][5][][8][9]

Molecular Structure:

Caption: Molecular structure of this compound.

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 82 °C at 32 mmHg | [8][10] |

| Density | 0.968 g/cm³ | [] |

| Refractive Index | 1.55 | [] |

| Flash Point | 51 °C | [10] |

| Water Solubility | Limited | [1] |

| Chemical Properties | ||

| pKa | 4.86 ± 0.10 (Predicted) | [1] |

| XLogP3 | 1.4 | [5] |

| Safety Data | ||

| Hazard Statements | H226, H301, H310, H314, H317, H335, H411 | [4][11] |

Experimental Protocols

The vinyl group of this compound makes it a valuable monomer for polymerization. Various techniques can be employed to produce poly(this compound), each with its own advantages. Below are detailed methodologies for some key polymerization processes.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.

Workflow for RAFT Polymerization of this compound:

Caption: Workflow for RAFT polymerization of this compound.

Detailed Methodology: [4]

-

Preparation: In a suitable reaction vessel, dissolve 2-Cyano-2-propyl benzodithioate (CPBD) (1.0 eq) and azobisisobutyronitrile (AIBN) (0.05 eq) in this compound (188 eq). Take a sample for ¹H-NMR analysis to serve as a reference. The solution is then degassed by purging with nitrogen for 15 minutes at 0 °C.[4]

-

Polymerization: The bulk polymerization is conducted in a thermoshaker at 80 °C for 4 hours. The reaction is subsequently quenched by cooling in an ice bath and exposing it to air.[4]

-

Isolation and Purification: The crude polymer is dissolved in tetrahydrofuran (B95107) (THF) and then precipitated in ice-cold n-hexane. This precipitation step is repeated twice to ensure the removal of unreacted monomer and initiator. The resulting polymer is dried under vacuum at 40 °C for 24 hours to yield a light pink powder.[4]

Anionic Polymerization

Anionic polymerization is another powerful technique for producing well-defined polymers. It is particularly sensitive to impurities and requires stringent anhydrous and anaerobic conditions.

General Procedure for Anionic Polymerization of Vinylpyridines: [2][12]

-

Purification of Monomer: this compound must be rigorously purified before polymerization. This typically involves stirring over calcium hydride for 24 hours, followed by degassing and multiple flash distillations over freshly sublimed sodium.[2]

-

Initiation: The polymerization is initiated by adding a suitable initiator, such as butyllithium, to the purified monomer in an appropriate solvent (e.g., tetrahydrofuran) at low temperatures (typically below -60 °C) to prevent side reactions.[12]

-

Propagation: The polymerization proceeds via the attack of the anionic chain end on monomer molecules. The reaction is typically very fast.

-

Termination: The "living" polymer chains can be terminated by the addition of a proton source, such as methanol, or functionalized by reacting with other electrophiles.

Relevance in Drug Development and Biological Systems

The pyridine ring is a common scaffold in many FDA-approved drugs and natural products, exhibiting a wide range of biological activities.[13][14] Derivatives of pyridine have been shown to possess antituberculosis, antitumor, antiviral, and anti-inflammatory properties, among others.[13]

While this compound itself is not typically used directly as a therapeutic agent, it serves as a valuable precursor for the synthesis of more complex molecules with potential pharmacological activity. For instance, the vinyl group can be modified through various chemical reactions to introduce different functional groups, leading to a library of pyridine derivatives for biological screening.[15]

Furthermore, this compound is a known metabolite of nicotine (B1678760) and is found in tobacco smoke, making it relevant for studies on the metabolism and biological effects of tobacco-related compounds.[6] Poly(vinylpyridine) and its quaternized derivatives have also been investigated for their antiviral and antibacterial properties.

Conclusion

This compound is a versatile chemical compound with significant applications in both materials science and medicinal chemistry. Its ability to undergo controlled polymerization makes it a valuable monomer for the synthesis of advanced polymer architectures. For drug development professionals, its pyridine core offers a starting point for the design and synthesis of novel bioactive molecules. A thorough understanding of its properties and reactivity is crucial for harnessing its full potential in these fields.

References

- 1. US5861230A - Process for the polymerization of 4-vinyl pyridine monomers - Google Patents [patents.google.com]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H7N | CID 14272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polymerization of 4-vinylpyridine and N,N-dimethylacrylamide using a system without organic initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]

- 15. mdpi.com [mdpi.com]

A Technical Guide to High-Purity 3-Vinylpyridine for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, quality specifications, and practical applications of high-purity 3-vinylpyridine, a versatile building block in modern chemical and pharmaceutical research.

For researchers, scientists, and professionals in drug development, the procurement of high-purity reagents is a cornerstone of successful and reproducible experimentation. This compound (3-ethenylpyridine), a heterocyclic aromatic compound, has emerged as a critical synthon in the synthesis of a wide array of polymers and, more significantly, as a versatile precursor in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of commercially available high-purity this compound, including a comparative analysis of supplier specifications, detailed experimental protocols for its handling and analysis, and an exploration of its applications in synthetic chemistry.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound at various purity grades, catering to a range of research and development needs. High-purity grades, typically exceeding 95%, are essential for applications in catalysis and pharmaceutical synthesis where impurities can lead to undesirable side reactions and compromised product integrity. Key commercial suppliers include Sigma-Aldrich, TCI America, Santa Cruz Biotechnology, Apollo Scientific, and ChemScene.[1][2][3][4][5] The material is often supplied with a stabilizer, such as tert-butylcatechol (TBC), to inhibit polymerization during storage.

For researchers, a thorough evaluation of supplier specifications is crucial. The following tables summarize the key quantitative data for high-purity this compound available from prominent commercial vendors.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Available Pack Sizes |

| Sigma-Aldrich | 1121-55-7 | C₇H₇N | 105.14 | 96% or 98% (stabilized with TBC) | Varies |

| TCI America | 1121-55-7 | C₇H₇N | 105.14 | >96.0% (GC) (stabilized with TBC) | 1g, 5g |

| Santa Cruz Biotechnology | 1121-55-7 | C₇H₇N | 105.14 | Not specified; refer to lot-specific Certificate of Analysis | Varies |

| Apollo Scientific | 1121-55-7 | C₇H₇N | 105.14 | ≥95% | 1g, 5g, 10g |

| ChemScene | 1121-55-7 | C₇H₇N | 105.14 | 98% (stabilized with TBC) | Varies |

| Property | Value |

| Boiling Point | 82 °C at 32 mmHg |

| Density | 0.98 g/cm³ |

| Flash Point | 51 °C |

| Storage Temperature | -20°C, under inert atmosphere (e.g., Argon) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and quality control analysis of high-purity this compound.

Synthesis of this compound via Wittig Reaction

A common laboratory-scale synthesis of this compound involves the Wittig reaction, which converts an aldehyde or ketone to an alkene. In this case, pyridine-3-carbaldehyde is reacted with a phosphorus ylide.

Materials:

-

Pyridine-3-carbaldehyde

-

Methyl-triphenyl-phosphonium bromide

-

Sodium amide (NaNH₂)

-

Anhydrous diethyl ether

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Suspend methyl-triphenyl-phosphonium bromide in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium amide to the suspension.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is typically observed).

-

Dissolve pyridine-3-carbaldehyde in anhydrous diethyl ether and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound by Vacuum Distillation

Crude this compound can be purified to high purity by fractional distillation under reduced pressure. The presence of a polymerization inhibitor is recommended.

Materials:

-

Crude this compound

-

Polymerization inhibitor (e.g., 4-tert-butylcatechol)

-

Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Add the crude this compound and a small amount of polymerization inhibitor to the distillation flask.

-

Assemble the vacuum distillation apparatus.

-

Evacuate the system to the desired pressure (e.g., 32 mmHg).

-

Begin heating the distillation flask.

-

Collect the fraction that distills at the boiling point of this compound at the given pressure (approximately 82 °C at 32 mmHg).

-

Store the purified this compound at -20 °C under an inert atmosphere in the presence of a stabilizer.

Quality Control: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation and identification of volatile impurities.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for the analysis of polar aromatic compounds (e.g., Agilent J&W DB-5ms or equivalent).

-

Helium carrier gas.

GC-MS Parameters (Example):

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

MSD Transfer Line Temperature: 280 °C

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 35-350

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane).

-

Inject the sample into the GC-MS system.

-

Acquire the data.

-

Analyze the resulting chromatogram to determine the area percent of the this compound peak, which corresponds to its purity. The mass spectrum of the main peak should be compared to a reference spectrum for confirmation of identity.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the presence of the reactive vinyl group and the pyridine (B92270) ring, which can participate in various biological interactions.

Michael Addition Reactions

The electron-withdrawing nature of the pyridine ring makes the vinyl group susceptible to nucleophilic attack in a Michael addition reaction. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular scaffolds for drug discovery.

Heck Coupling Reactions

The Heck reaction, a palladium-catalyzed cross-coupling reaction, can be employed to couple this compound with aryl or vinyl halides. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex molecules with potential therapeutic applications.

While specific signaling pathways directly modulated by this compound itself are not extensively documented in publicly available literature, its derivatives are of interest in the development of kinase inhibitors and other targeted therapies. The pyridine moiety is a common feature in many FDA-approved drugs and serves as a key pharmacophore for interacting with various biological targets. The vinyl group provides a convenient handle for synthetic elaboration to optimize binding affinity and pharmacokinetic properties.

References

The Elusive Natural Presence of 3-Vinylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylpyridine, a pyridine (B92270) derivative with a vinyl group at the 3-position, is a molecule of interest in various chemical and pharmaceutical contexts. While its synthesis and industrial applications are well-established, its natural occurrence is a subject of limited and often indirect evidence. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's presence in nature, focusing on its most documented source—as a pyrolysis product of nicotine (B1678760)—and exploring the scant evidence of its existence in other natural systems. This document summarizes quantitative data, details relevant experimental protocols, and presents biosynthetic pathways to offer a thorough resource for professionals in research and drug development.

Documented Occurrence in Tobacco (Nicotiana tabacum)

The most substantial evidence for the presence of this compound in a quasi-natural context is its formation in tobacco. It is not typically found in green, unprocessed tobacco leaves but is rather a product of the pyrolysis of nicotine and other pyridine alkaloids during the curing and smoking of tobacco.

Quantitative Data

Quantitative analysis has been primarily focused on tobacco smoke, where this compound is a recognized component of both mainstream and sidestream smoke.

| Sample Type | Concentration of this compound | Reference |

| Mainstream Cigarette Smoke | 3.5 - 10.7 µg per cigarette | |

| Sidestream Cigarette Smoke | 185 - 550 µg per cigarette |

Experimental Protocol: Quantification of this compound in Tobacco Smoke

A validated method for the simultaneous determination of nicotine and this compound in tobacco smoke involves direct solid-phase extraction (SPE) followed by gas chromatography (GC) analysis.

1. Sample Collection:

-

Mainstream and sidestream smoke from a single cigarette are collected using a smoking machine.

-

A Cambridge filter pad is used to trap the particulate phase, and an impinger containing a suitable solvent (e.g., methanol) can be used to capture the gas phase.

2. Extraction:

-

The filter pad is extracted with a solvent such as methanol.

-

Direct solid-phase extraction can be employed for both the particulate and gas phase samples to concentrate the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: A capillary column suitable for the separation of volatile and semi-volatile organic compounds (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically around 250°C.

-

Oven Temperature Program: A programmed temperature ramp to separate the compounds of interest. For example, starting at 50°C and ramping up to 280°C.

-

Detector: A mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Quantification: An internal standard (e.g., d4-nicotine) is used for accurate quantification. A calibration curve is generated using standards of this compound.

dot graph "Experimental_Workflow_for_3-Vinylpyridine_Analysis_in_Tobacco_Smoke" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Experimental Workflow for this compound Analysis in Tobacco Smoke", labelloc=t, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Tobacco Smoke Collection\n(Mainstream & Sidestream)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sample Trapping\n(Cambridge Filter Pad & Impinger)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Solvent Extraction\n(e.g., Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Solid-Phase Extraction (SPE)\n(Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Gas Chromatography-Mass Spectrometry (GC-MS)\nAnalysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Data Analysis & Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Trapping"]; B -> C [label="Extraction"]; C -> D [label="Concentration"]; D -> E [label="Analysis"]; E -> F [label="Quantification"]; }

Biosynthetic Context: Pyridine Alkaloids in Nicotiana

While this compound is a pyrolysis product, understanding the biosynthesis of its precursor, nicotine, provides essential context. The pyridine ring of nicotine originates from nicotinic acid (niacin or vitamin B3).

The biosynthesis of pyridine alkaloids in Nicotiana species is a complex pathway involving enzymes such as quinolinate synthase and quinolinate phosphoribosyltransferase for the formation of the pyridine ring. The pyrrolidine (B122466) ring of nicotine is derived from putrescine. The coupling of these two ring structures leads to the formation of nicotine.

dot graph "Nicotine_Biosynthesis_Precursor_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="Simplified Precursor Pathway to Nicotine in Nicotiana", labelloc=t, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Aspartate [label="Aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="Dihydroxyacetone\nphosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; QuinolinicAcid [label="Quinolinic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; NicotinicAcid [label="Nicotinic Acid\n(Niacin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PyridineRing [label="Pyridine Ring of Nicotine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ornithine [label="Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"]; Putrescine [label="Putrescine", fillcolor="#FBBC05", fontcolor="#202124"]; N_Methylputrescine [label="N-Methylputrescine", fillcolor="#FBBC05", fontcolor="#202124"]; PyrrolidineRing [label="Pyrrolidine Ring of Nicotine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Nicotine [label="Nicotine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aspartate -> QuinolinicAcid; DHAP -> QuinolinicAcid; QuinolinicAcid -> NicotinicAcid; NicotinicAcid -> PyridineRing;

Ornithine -> Putrescine; Putrescine -> N_Methylputrescine; N_Methylputrescine -> PyrrolidineRing;

PyridineRing -> Nicotine; PyrrolidineRing -> Nicotine; }

Reported Occurrence in Arctostaphylos uva-ursi (Bearberry)

Some databases list Arctostaphylos uva-ursi as a natural source of this compound. However, a thorough review of the scientific literature reveals a lack of primary research articles that definitively identify and quantify this compound in this plant species. Analytical studies on the chemical composition of A. uva-ursi have predominantly focused on phenolic compounds, such as arbutin, and its volatile components.

A comprehensive study on the leaf volatiles of A. uva-ursi identified 338 different constituents, but this compound was not reported among them. This suggests that if this compound is present, it is likely in very low concentrations in the volatile fraction or exists in a non-volatile form that was not analyzed in that study. Further research is required to substantiate the claim of its natural occurrence in bearberry.

Exploration in Other Natural Sources

Extensive searches of scientific literature for the natural occurrence of this compound in marine organisms, insects, and microorganisms have not yielded any specific, confirmed reports. While pyridine alkaloids are known to be produced by a variety of organisms in these categories, this compound has not been identified as a specific natural product.

Microbial degradation of nicotine has been studied, but the reported pathways do not indicate the formation of this compound as a metabolic intermediate or end product. These pathways typically involve the hydroxylation and opening of the pyridine or pyrrolidine rings.

Conclusion

The natural occurrence of this compound is a topic with limited direct scientific evidence. Its most well-documented presence is as a pyrolysis product of nicotine in tobacco smoke. While some databases suggest its presence in Arctostaphylos uva-ursi, this claim is not currently supported by robust, peer-reviewed analytical studies. There is no significant evidence to suggest its natural occurrence in marine organisms, insects, or microorganisms.

For researchers and professionals in drug development, it is crucial to recognize that the primary exposure route and source of this compound in a biological context is through tobacco smoke. Future research, employing highly sensitive and specific analytical techniques, is necessary to definitively confirm or refute its natural occurrence in Arctostaphylos uva-ursi and to explore other potential natural sources. Until such evidence is available, this compound should be primarily considered a xenobiotic compound originating from the combustion of tobacco products.

The Polymerization of Vinylpyridines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylpyridines (VPs) are a class of vinyl monomers that possess a pyridine (B92270) ring, a feature that imparts unique properties to their corresponding polymers, polyvinylpyridines (PVPs). The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a nucleophile, and a ligand for metal coordination. This functionality makes PVPs highly valuable in a wide range of applications, including as functional coatings, ion-exchange resins, specialty adhesives, and in drug delivery systems.[1] The ability to control the polymerization of vinylpyridines is crucial for tailoring the properties of the resulting polymers to specific applications. This guide provides an in-depth overview of the primary methods for vinylpyridine polymerization, including detailed experimental protocols, comparative data, and mechanistic diagrams.

Polymerization Methods

Vinylpyridines can be polymerized through various mechanisms, including radical, anionic, cationic, and controlled radical polymerization techniques.[2] The choice of method significantly influences the molecular weight, polydispersity, and architecture of the resulting polymer.

Radical Polymerization

Free-radical polymerization is a common method for producing polyvinylpyridines.[1] It is typically initiated by thermal or photochemical decomposition of a radical initiator.

This protocol describes a typical solution polymerization of 2-vinylpyridine (B74390) (2-VP) and 4-vinylpyridine (B31050) (4-VP) using benzoyl peroxide (BPO) as the initiator.[3]

Materials:

-

2-Vinylpyridine (2-VP) or 4-Vinylpyridine (4-VP) (monomer)

-

Isopropyl alcohol (IPA) (solvent)

-

Benzoyl peroxide (BPO) (initiator)

-

Nitrogen gas

-

Methanol (B129727) (for precipitation)

Procedure:

-

Monomer Purification: Vinylpyridine monomers should be purified to remove inhibitors, typically by distillation under reduced pressure.[4]

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the monomer (e.g., 30 g) and solvent (e.g., 70 g of IPA).[3]

-

Initiator Addition: The desired amount of initiator (e.g., 2-4 wt% relative to the monomer) is added to the solution.[3]

-

Degassing: The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The flask is immersed in a preheated oil bath at a controlled temperature (e.g., 55-75 °C) and stirred for a specified duration (e.g., 6-24 hours).[3]

-

Termination and Precipitation: The polymerization is quenched by cooling the flask in an ice bath. The polymer is then isolated by precipitation into a non-solvent, such as methanol.[]

-

Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.[6]

Characterization:

The resulting polymer can be characterized by various techniques, including:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymer structure.[3]

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the polymer's tacticity and end groups.[8]

| Monomer | Initiator | Initiator:Monomer (wt%) | Temperature (°C) | Time (h) | Conversion (%) |

| 2-VP | BPO | 4 | 55 | 24 | ~78 |

| 4-VP | BPO | 4 | 65 | 24 | ~92 |

Data synthesized from[3].

Caption: Workflow for Radical Polymerization of Vinylpyridines.

Anionic Polymerization

Anionic polymerization is a "living" polymerization technique that allows for the synthesis of well-defined polymers with narrow molecular weight distributions and controlled architectures.[9] It is initiated by nucleophilic initiators such as organolithium compounds.

This protocol describes the living anionic polymerization of 2-vinylpyridine in tetrahydrofuran (B95107) (THF).[1][8]

Materials:

-

2-Vinylpyridine (2-VP), rigorously purified

-

Tetrahydrofuran (THF), rigorously purified and dried

-

sec-Butyllithium (sec-BuLi) or other suitable initiator

-

High-vacuum apparatus

-

Degassed methanol

Procedure:

-

Rigorous Purification: Both the monomer and solvent must be rigorously purified to remove any protic impurities that would terminate the living anions. This often involves distillation from drying agents under high vacuum.[10][11]

-

Reaction Setup: The polymerization is carried out in an all-glass, sealed apparatus under high vacuum to exclude air and moisture.[11]

-

Initiation: The purified monomer and solvent are transferred to the reaction vessel via vacuum distillation. The initiator solution is then added at a low temperature (e.g., -78 °C) to initiate the polymerization.[1]

-

Propagation: The reaction proceeds rapidly, and the solution typically develops a characteristic color due to the presence of the living polymer chains. The polymerization is allowed to proceed for a specific time to ensure complete monomer conversion.

-

Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.[1]

-

Isolation and Purification: The polymer is isolated by precipitation in a non-solvent like n-hexane and dried under vacuum.[8]

| Initiator | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |

| n-Butyllithium | -78 | 204,000 | 1.3 |

| Tritylsodium | -78 | 15,000 - 300,000 | < 1.15 |

| Cumylpotassium | -78 | 15,000 - 300,000 | < 1.15 |

| Cumylcesium | -78 | 15,000 - 300,000 | < 1.15 |

Data synthesized from[1][8][12].

Caption: Mechanism of Anionic Polymerization.

Cationic Polymerization

Cationic polymerization of vinylpyridines is less common due to the basic nature of the pyridine nitrogen, which can interact with the cationic propagating species. However, under specific conditions with strong acids or Lewis acids as initiators, polymerization can be achieved.[13]

This protocol outlines a general procedure for the cationic polymerization of 2-vinylpyridine.

Materials:

-

2-Vinylpyridine (2-VP), purified

-

A suitable solvent (e.g., dichloromethane)

-

A cationic initiator (e.g., a strong protic acid like triflic acid or a Lewis acid like BF₃·OEt₂)

-

Methanol for termination

Procedure:

-

Purification: Monomer and solvent must be rigorously dried.

-

Reaction Setup: The reaction is conducted in a moisture-free environment, typically under an inert atmosphere (e.g., nitrogen or argon) in a dry glass reactor.

-

Initiation: The monomer and solvent are cooled to a low temperature (e.g., -78 °C). The initiator is then added to start the polymerization.

-

Propagation: The polymerization is allowed to proceed at the low temperature.

-

Termination: The reaction is terminated by adding a nucleophile, such as methanol.

-

Isolation: The polymer is isolated by precipitation in a non-solvent.

Recent studies have shown that cationic yttrium complexes can catalyze the isoselective polymerization of 2-vinylpyridine, producing highly isotactic poly(2-vinylpyridine).[14]

Caption: Mechanism of Cationic Polymerization.

Controlled Radical Polymerization (CRP)

CRP techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer the advantages of radical polymerization (e.g., tolerance to functional groups and impurities) with the ability to control molecular weight and achieve low polydispersity.

ATRP of vinylpyridines typically employs a copper catalyst complexed with a nitrogen-based ligand.

This protocol describes the ATRP of 4-vinylpyridine using a CuCl/Me₆TREN catalyst system.[15]

Materials:

-

4-Vinylpyridine (4-VP), purified

-

1-Phenylethyl chloride (initiator)

-

Copper(I) chloride (CuCl) (catalyst)

-

Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) (ligand)

-

N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (for precipitation)

Procedure:

-

Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, CuCl and Me₆TREN are dissolved in DMF to form the catalyst complex.

-

Reaction Mixture: The purified 4-VP monomer and the initiator are added to the flask.

-

Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: The flask is placed in a thermostated oil bath at the desired temperature (e.g., 40-80 °C) to start the polymerization.

-

Termination: The polymerization is stopped by exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst, or by cooling.

-

Purification: The polymer is isolated by precipitation in methanol and further purified by passing through a neutral alumina (B75360) column to remove the copper catalyst.

RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.

This protocol outlines the bulk RAFT polymerization of vinylpyridines using AIBN as the initiator and cumyl dithiobenzoate (CDB) as the CTA.[16]

Materials:

-

2-Vinylpyridine (2-VP) or 4-Vinylpyridine (4-VP), purified

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Cumyl dithiobenzoate (CDB) (RAFT agent/CTA)

-

Nitrogen gas

Procedure:

-

Reaction Setup: The monomer, initiator, and RAFT agent are charged into a septa-sealed vial.

-

Degassing: The vial is purged with nitrogen for at least 30 minutes.

-

Polymerization: The vial is placed in a preheated oil bath at a specific temperature (e.g., 60 °C) for the desired reaction time.[16]

-

Termination: The polymerization is quenched by rapid cooling in an ice-water bath.

-

Isolation: The polymer can be used as is for subsequent reactions or purified by precipitation.

| Method | Monomer | Initiator | CTA | Mn ( g/mol ) | PDI (Mw/Mn) |

| ATRP | 4-VP | 1-Phenylethyl chloride | - | - | < 1.25 |

| RAFT | 2-VP | AIBN | CDB | 7,900 | 1.21 |

| RAFT | 4-VP | AIBN | CDB | 8,500 | 1.18 |

Data synthesized from[16][17].

Caption: Mechanism of RAFT Polymerization.

Conclusion